molecular formula C9H9ClN2O B13537854 3-(4-Chlorophenyl)imidazolidin-4-one

3-(4-Chlorophenyl)imidazolidin-4-one

Cat. No.: B13537854
M. Wt: 196.63 g/mol
InChI Key: RBUVLTJQKKAHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)imidazolidin-4-one is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)imidazolidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidinone ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of solvents like dimethylformamide and catalysts such as ferric chloride under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)imidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Chlorophenyl)imidazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)imidazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: 3-(4-Chlorophenyl)imidazolidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chlorophenyl group enhances its potential as an antimicrobial and anticancer agent compared to other imidazolidinones .

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

3-(4-chlorophenyl)imidazolidin-4-one

InChI

InChI=1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-6-11-5-9(12)13/h1-4,11H,5-6H2

InChI Key

RBUVLTJQKKAHEP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CN1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.